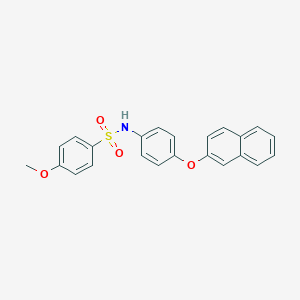
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide, also known as MNOPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNOPB belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide exerts its therapeutic effects by modulating the activity of various molecular targets in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide also modulates the activity of the ion channels TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which are responsible for the initiation and propagation of inflammatory responses. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide also modulates the activity of various ion channels and receptors that are involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic effects. However, 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide also has a relatively short half-life in the body, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide. One potential avenue of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been found to exhibit neuroprotective effects in vitro, and further research is needed to determine its efficacy in vivo.
Another potential avenue of research is to investigate the potential of 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide as a treatment for cancer. 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been found to exhibit anti-tumor effects in vitro, and further research is needed to determine its efficacy in vivo.
Conclusion:
In conclusion, 4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and neuroprotective effects and has several potential applications in the treatment of various diseases. Further research is needed to determine its efficacy in vivo and to explore its potential as a treatment for neurodegenerative diseases and cancer.
Métodos De Síntesis
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-naphthalen-2-yloxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide has also been found to exhibit analgesic effects by modulating the activity of pain-sensing neurons. This makes it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia.
Propiedades
Nombre del producto |
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C23H19NO4S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-methoxy-N-(4-naphthalen-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H19NO4S/c1-27-20-12-14-23(15-13-20)29(25,26)24-19-7-10-21(11-8-19)28-22-9-6-17-4-2-3-5-18(17)16-22/h2-16,24H,1H3 |
Clave InChI |
WHFDJRUGGJMTAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B306215.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-4-oxo-5-(thiophen-2-ylmethylidene)thiophene-3-carboxylate](/img/structure/B306216.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306217.png)
amino]acetamide](/img/structure/B306218.png)
![3-Methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B306220.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)